![molecular formula C5H10BrNO2 B1365708 3-bromo-N-methoxy-N-methyl-propionamide CAS No. 128562-58-3](/img/structure/B1365708.png)
3-bromo-N-methoxy-N-methyl-propionamide
Overview
Description
3-bromo-N-methoxy-N-methyl-propionamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various areas, including medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Synthesis of Bioactive Molecules
3-bromo-N-methoxy-N-methyl-propionamide: is a valuable intermediate in the synthesis of various bioactive molecules. Its bromo and amide functional groups make it a versatile precursor for constructing complex structures found in biologically active compounds. For instance, it can be used to synthesize indole derivatives that exhibit a wide range of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties .
Development of Antiviral Agents
The compound’s structural features allow for the creation of indole-based scaffolds, which are crucial in the development of antiviral agents. These scaffolds can be further modified to enhance their efficacy against specific viruses, such as influenza and Coxsackie B4 virus, by adjusting the substituents around the indole nucleus to improve interaction with viral proteins .
Agricultural Chemical Research
In agriculture, 3-bromo-N-methoxy-N-methyl-propionamide could be used to synthesize analogs of plant hormones like indole-3-acetic acid, which is derived from tryptophan. These analogs can be designed to regulate plant growth and development, potentially leading to increased crop yields and improved resistance to environmental stressors .
Cancer Research
The compound’s ability to be transformed into various indole derivatives makes it a candidate for the synthesis of molecules that can interact with cancer cell pathways. For example, it could be used to create inhibitors of protein kinases, which are often overexpressed in cancer cells. This application has the potential to lead to new treatments for chemoresistant cancers .
properties
IUPAC Name |
3-bromo-N-methoxy-N-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO2/c1-7(9-2)5(8)3-4-6/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAOGJIJRRDYPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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